molecular formula C7H15ClN2O B560194 1-Acetyl-4-methylpiperazine hydrochloride

1-Acetyl-4-methylpiperazine hydrochloride

Cat. No.: B560194
M. Wt: 178.66 g/mol
InChI Key: MQTVMZTUPOGGGV-UHFFFAOYSA-N
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Description

Nicotinic Receptor Studies

  • Binding Affinity : Exhibits high potency in inhibiting ³H-nicotine and [¹²⁵I]-α-bungarotoxin binding, with methiodide derivatives showing enhanced efficacy.
  • Subtype Specificity : Preferentially activates α4β2 nAChRs, making it valuable for dissecting receptor subtype contributions to cognition and addiction.

Behavioral Pharmacology

  • Rat Models : Reduces locomotor activity in naive animals, an effect blocked by mecamylamine, confirming nAChR-mediated action.
  • Drug Discrimination : Partial generalization to nicotine in operant conditioning paradigms, though with reduced efficacy at higher doses.
Parameter Value Source
Molecular Formula C₇H₁₄N₂O·HCl
Molecular Weight 178.66 g/mol
Solubility 50 mM in sterile water
CAS Number 144205-68-5

Relationship to Piperazine Chemistry

This compound belongs to the piperazine class, a six-membered saturated nitrogen heterocycle with two opposing amine groups. Key structural and chemical relationships include:

  • Core Structure : Piperazine derivatives are characterized by a chair-conformation ring, enabling distinct substitution patterns.
  • Functional Modifications :
    • N1 Acetylation : Enhances receptor binding affinity through hydrogen-bonding interactions with nAChR sites.
    • N4 Methylation : Modifies steric and electronic properties, influencing subtype selectivity.

Pharmacological Implications

Piperazine’s polar surface area and hydrogen-bonding capacity contribute to its role as a "privileged scaffold" in drug design. Substitutions at positions 1 and 4 enable tailored interactions with biological targets, as demonstrated by its activity at nAChRs.

Nomenclature and Structural Identity

Systematic Naming

  • IUPAC Name : 1-(4-Methylpiperazin-1-yl)ethanone hydrochloride.
  • Synonyms :
    • This compound.
    • Tocris-0351 (discontinued).

Structural Identifiers

Identifier Value Source
SMILES CC(N1CCN(CC1)C)=O.Cl
InChI InChI=1S/C7H14N2O.Cl/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3
PubChem CID 550758

Isomeric and Stereochemical Considerations

The compound exists as a single stereoisomer due to the symmetry of the piperazine ring and substitution pattern. No chiral centers are present.

Summary of Key Properties

Property Detail Relevance
Hydrochloride Salt Enhances water solubility Facilitates in vitro/in vivo use
Receptor Selectivity α4β2 > α7 nAChR subtypes Enables subtype-specific studies
Synthetic Yield ~85% (optimized methods) Reflects industrial scalability challenges

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTVMZTUPOGGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation with Acetyl Chloride

The most straightforward method involves reacting N-methylpiperazine with acetyl chloride in the presence of a base. Triethylamine is commonly used to neutralize HCl generated during the reaction.

Procedure :

  • Reagents :

    • N-Methylpiperazine (1 equiv)

    • Acetyl chloride (1.1–1.3 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM) or acetonitrile (4–6 vol)

  • Conditions :

    • Temperature: 20–25°C (room temperature)

    • Reaction time: 3–5 hours

    • Workup: Extraction with DCM, drying (Na₂SO₄), and solvent removal.

Performance :

  • Yield : 90–98.5%

  • Purity : ≥99% (HPLC)

Example :
In Example 1 of CN114685401A, 20 g of 1-chloroformyl-4-methylpiperazine hydrochloride reacted with 12 g N-methylpiperazine in DCM yielded 28 g of product (98.5% yield, 99.2% purity).

Chloroformyl Intermediate Route

Synthesis via Bis(trichloromethyl) Carbonate

This method employs bis(trichloromethyl) carbonate (triphosgene) to generate a chloroformyl intermediate, which is subsequently acylated.

Procedure :

  • Reagents :

    • N-Methylpiperazine (1 equiv)

    • Bis(trichloromethyl) carbonate (0.3–1.0 equiv)

    • Solvents: Toluene, chlorobenzene, or dichloroethane (3–20 vol)

  • Conditions :

    • Temperature: 15–150°C

    • Reaction time: 1–10 hours.

Performance :

  • Yield : 70–82%

  • Purity : 85–94% (GC)

Example :
Using chlorobenzene at 80°C for 6 hours, CN1566105A reported an 82% yield of 1-chloroformyl-4-methylpiperazine hydrochloride, which was further acetylated to the target compound.

Catalytic Hydrogenation of Nitrosopiperazines

Green Synthesis via Pd/Fe₃O₄ Catalysis

A sustainable approach reduces 1-methyl-4-nitrosopiperazine using hydrogen gas and a Pd/Fe₃O₄ catalyst in a water-organic solvent system.

Procedure :

  • Reagents :

    • 1-Methyl-4-nitrosopiperazine (1 equiv)

    • Pd/Fe₃O₄ catalyst (1–5 wt%)

    • Solvents: Water and dichloromethane (1:1 v/v)

  • Conditions :

    • Temperature: 50°C

    • Hydrogen pressure: 5 MPa

    • Reaction time: 5 hours.

Performance :

  • Yield : 58–86%

  • Purity : 95–99.9% (GC)

Example :
In CN111423397A, 126 g of 1-methyl-4-nitrosopiperazine yielded 65 g of product (58% yield) after distillation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Direct Acylation90–98.5≥99HighModerate (uses DCM)
Chloroformyl Intermediate70–8285–94ModerateHigh (toxic reagents)
Catalytic Hydrogenation58–8695–99.9LowLow (green chemistry)

Key Observations:

  • Direct Acylation offers the highest yield and purity, making it preferred for industrial production.

  • Catalytic Hydrogenation is environmentally friendly but requires specialized equipment for high-pressure reactions.

  • Chloroformyl Routes are less favored due to toxic intermediates (e.g., phosgene derivatives).

Industrial-Scale Optimization

Solvent Selection

  • Dichloromethane is optimal for acylation due to its high solubility for both reactants and products.

  • Water-DCM Systems in hydrogenation minimize byproduct formation via phase separation.

Catalyst Efficiency

  • Pd/Fe₃O₄ achieves 95–99.9% purity but requires post-reaction magnetic recovery.

  • Triethylamine in acylation reduces side reactions (e.g., over-acylation) .

Chemical Reactions Analysis

1-Acetyl-4-methylpiperazine hydrochloride undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acetyl chloride, acetic acid, hydrochloric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-Acetyl-4-methylpiperazine hydrochloride has the molecular formula C7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O} and a molecular weight of approximately 178.66 g/mol. As a structural analog of acetylcholine, it primarily functions by activating nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. This agonistic action allows the compound to influence synaptic transmission and modulate cognitive functions, making it a valuable tool in neuropharmacological studies .

Neuropharmacology

The compound's ability to activate various nAChR subtypes, particularly the α4β2 subtype, positions it as an essential agent in studying neurological conditions. Research indicates that this compound can enhance cognitive functions and may be relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Key Findings:

  • Cognitive Enhancement: Studies have shown that this compound can improve memory and learning processes in animal models.
  • Neurotransmitter Modulation: It influences other neurotransmitter systems, potentially leading to broader therapeutic implications.

Receptor Pharmacology

In receptor pharmacology, this compound serves as a model compound for understanding receptor interactions and downstream signaling pathways. Its interactions extend beyond nAChRs, affecting various signaling cascades that are crucial for cellular communication .

Research Highlights:

  • Signal Pathway Analysis: The compound is used to probe receptor interactions, providing insights into how different receptors communicate within biological systems.
  • Drug Development: It aids in the design of new drugs targeting specific receptor subtypes.

Case Studies and Research Findings

Several studies have documented the applications of this compound in clinical and experimental settings:

  • Cognitive Function Studies: Research involving animal models has demonstrated that administration of this compound can lead to significant improvements in memory retention and learning capabilities.
  • Behavioral Studies: Investigations into its effects on drug-induced behavioral changes have revealed that it can modulate responses to stimulants like cocaine, indicating potential applications in addiction research .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Acetylpiperazine

  • Structure : Contains an acetyl group on one nitrogen; lacks a methyl group on the adjacent nitrogen.
  • pKa : 8.05 (vs. 7.06 for 1-acetyl-4-methylpiperazine) .
  • Protonation State : Methylation of the second nitrogen in 1-acetyl-4-methylpiperazine reduces pKa by ~1 unit, enhancing the neutral form’s prevalence at pH 7.3.
  • Applications : Both compounds are used in PROTAC (proteolysis-targeting chimera) linker design, where reduced basicity improves metabolic stability by preventing N-dealkylation .

1,4-Dimethylpiperazine

  • Structure : Both nitrogens are methylated.
  • pKa : 8.06 (for the second ionization) vs. 7.06 for 1-acetyl-4-methylpiperazine .
  • Key Difference : The acetyl group in 1-acetyl-4-methylpiperazine introduces electron-withdrawing effects, further lowering basicity compared to alkylated derivatives.

1-Diethylcarbamyl-4-methylpiperazine Hydrochloride

  • Structure : Features a diethylcarbamyl group instead of acetyl.
  • Activity : Exhibits broad anti-helminthic efficacy (e.g., against Ascaris in dogs) due to its carbamate moiety, which enhances stability and bioavailability .
  • Comparison : The acetyl group in 1-acetyl-4-methylpiperazine offers different electronic and steric properties, favoring nicotinic receptor interactions over antiparasitic activity .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Name Substituents pKa % Neutral Form (pH 7.5) Key Applications
1-Acetyl-4-methylpiperazine Acetyl, Methyl 7.06 73.4% Nicotinic agonist, PROTAC linkers
1-Acetylpiperazine Acetyl 8.05 ~50% PROTAC linkers
1,4-Dimethylpiperazine Methyl, Methyl 8.06 <20% Intermediate in organic synthesis
1-Diethylcarbamyl-4-methylpiperazine Diethylcarbamyl, Methyl N/A N/A Anti-helminthic agent

Biological Activity

1-Acetyl-4-methylpiperazine hydrochloride (1-Ac-4-MP) is a chemical compound recognized for its role as a structural analog of acetylcholine, primarily functioning as an agonist of nicotinic acetylcholine receptors (nAChRs). Its molecular formula is C7H14ClN2OC_7H_{14}ClN_2O with a molecular weight of approximately 178.66 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications and research purposes .

1-Ac-4-MP acts as a nAChR agonist , mimicking acetylcholine by binding to nAChRs located in the central and peripheral nervous systems. This interaction facilitates neurotransmission, influencing synaptic transmission and potentially impacting cognitive functions and neuromodulation .

Key Features:

  • Agonistic Activity : Primarily activates the α4β2 subtype of nAChRs, which are crucial for cognitive processes.
  • Neuropharmacological Implications : Modulates synaptic activity, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders.

Biological Activity Overview

Research indicates that 1-Ac-4-MP exhibits significant biological activities through various mechanisms:

  • Nicotinic Receptor Interaction : It binds to multiple nAChR subtypes, influencing downstream signaling pathways and affecting neurotransmitter systems beyond acetylcholine .
  • Potential Therapeutic Applications : Its agonistic properties suggest roles in enhancing cognitive function and possibly aiding in the treatment of conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares 1-Ac-4-MP with structurally similar compounds regarding their biological activity and unique features:

Compound NameStructure SimilarityBiological ActivityUnique Features
AcetylcholineHighNatural neurotransmitterEndogenous ligand for nAChRs
1-MethylpiperazineModerateMild agonistLacks acetyl group; less potent
4-MethylpiperidineModerateWeak agonistDifferent nitrogen positioning; less selective
1-AcetylpiperidineHighnAChR agonistSimilar action but different ring structure

This comparison highlights how 1-Ac-4-MP stands out due to its specific agonistic activity on nicotinic receptors, making it particularly relevant for pharmacological research.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Ac-4-MP, providing insights into its effects on various biological systems:

  • Behavioral Studies : Garcha et al. (1993) conducted studies demonstrating the behavioral effects of 1-Ac-4-MP in rats, showing its potential to influence cognitive functions through nAChR activation .
  • Cellular Studies : Warpman et al. (1998) investigated the regulation of nicotinic receptor subtypes following chronic exposure to nicotinic agonists like 1-Ac-4-MP in neuroblastoma cells, revealing significant alterations in receptor expression that could have implications for neuropharmacology .
  • Pharmacokinetics : Research into the pharmacokinetic properties of 1-Ac-4-MP has indicated its ability to modulate synaptic transmission effectively, suggesting a role in enhancing drug efficacy when used alongside other therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Acetyl-4-methylpiperazine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves acetylation of 4-methylpiperazine using acetyl chloride or acetic anhydride under inert conditions. Reaction efficiency can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of 4-methylpiperazine to acetylating agent) and maintaining a temperature range of 0–5°C to minimize side reactions. Post-reaction purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
  • Key Reagents : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to stabilize intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Employ reverse-phase chromatography (C18 column, mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention time comparison against a certified standard ensures purity .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 220.27 (C₁₂H₁₆N₂O₂·HCl) .
  • Melting Point : Validate consistency with literature values (e.g., 225°C with decomposition) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data when analyzing derivatives of this compound?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS/MS to detect acetylated side products (e.g., over-acetylated piperazine derivatives) caused by excess acetylating agents .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free from protonated impurities that may obscure NMR signals .
    • Validation : Cross-reference spectral data with computational tools (e.g., PubChem’s NMR predictor) .

Q. What strategies mitigate side reactions during the acetylation of 4-methylpiperazine to form this compound?

  • Optimization :

  • Controlled pH : Maintain a slightly basic pH (8–9) using triethylamine to suppress N-oxide formation .
  • Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate acetylation and reduce reaction time .
    • Monitoring : Use thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) to track reaction progress and detect unreacted starting material .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal programs .

Data Analysis and Interpretation

Q. How should researchers approach contradictory biological activity data for this compound across different studies?

  • Root Cause Analysis :

  • Batch Variability : Verify purity (>98% by HPLC) and confirm the absence of residual solvents (e.g., DMF) that may interfere with assays .
  • Assay Conditions : Replicate experiments under standardized conditions (pH 7.4, 37°C) to assess reproducibility .
    • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors (e.g., serotonin or dopamine receptors) and compare results across models .

Experimental Design

Q. What experimental controls are essential when studying the stability of this compound under varying pH and temperature conditions?

  • Control Setup :

  • pH Stability : Incubate samples in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via UV-Vis spectroscopy at 270 nm .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .
    • Reference Standards : Include a stable analog (e.g., 1-Acetyl-4-phenylpiperazine) as a negative control .

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